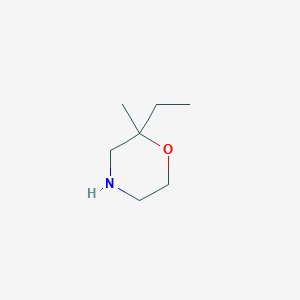

2-Ethyl-2-methylmorpholine

Description

Significance of the Morpholine (B109124) Core in Chemical Research

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govsci-hub.see3s-conferences.orgbiosynce.com Its prevalence in numerous approved drugs and bioactive molecules stems from its favorable physicochemical, metabolic, and biological properties. nih.gov The morpholine scaffold is considered a "privileged structure" because its versatile and accessible nature allows for the synthesis of a wide range of biologically active compounds. nih.govsci-hub.se

Key attributes contributing to its significance include:

Physicochemical Properties : The presence of the oxygen atom imparts polarity and the potential for hydrogen bonding, which can enhance solubility and bioavailability of drug candidates. biosynce.comoup.com The nitrogen atom provides a site for basicity, although it is weaker than in comparable heterocycles like piperidine, a property that can be advantageous in drug design. oup.com

Synthetic Versatility : The morpholine ring is a readily available and synthetically tractable building block. nih.govnih.gov It can be introduced as a simple amine reagent or constructed through various established synthetic methodologies, allowing for extensive functionalization. nih.govthieme-connect.com

Pharmacokinetic and Pharmacodynamic Influence : Incorporation of a morpholine moiety into a lead compound can improve its pharmacokinetic profile, including absorption and metabolic stability. biosynce.comresearchgate.net It can also serve as a key pharmacophore, interacting directly with biological targets like enzymes and receptors to modulate their activity. nih.govoup.com

The morpholine core is a structural component in a wide array of pharmaceuticals, including antibiotics like Linezolid, anticancer agents such as Gefitinib, and antidepressants like Moclobemide, underscoring its broad therapeutic importance. biosynce.comresearchgate.net

Overview of Alkyl-Substituted Morpholine Systems

Alkyl-substituted morpholines represent a significant subclass of morpholine derivatives, where the introduction of alkyl groups onto the carbon or nitrogen atoms of the ring allows for fine-tuning of the molecule's properties. The position, size, and nature of these alkyl substituents can profoundly influence the compound's stereochemistry, lipophilicity, and biological activity. e3s-conferences.orgnih.gov

The synthesis of C-substituted morpholines, particularly those with alkyl groups, is an active area of research, with several strategies developed to control stereochemistry and achieve diverse substitution patterns. nih.govthieme-connect.com Methods often begin from readily available starting materials like amino alcohols or amino acids. thieme-connect.com For instance, palladium-catalyzed carboamination reactions and indium(III)-catalyzed reductive etherification reactions have been developed for the efficient and diastereoselective synthesis of various substituted morpholines. oup.comnih.gov

The introduction of alkyl groups can lead to:

Enhanced Potency and Selectivity : Strategic placement of alkyl groups can create more specific interactions with a biological target, potentially increasing a drug's potency. e3s-conferences.org For example, research has shown that alkyl substitution at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org

Modified Physical Properties : Alkyl groups impact the molecule's size and polarity, which can affect its solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. acs.orgresearchgate.net

Conformational Rigidity : The substitution pattern, such as at the 2- and 3-positions, can introduce conformational constraints to the otherwise flexible morpholine ring, which can be a valuable tool in drug development. acs.org

Research into alkyl-substituted morpholines has yielded compounds with a range of biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering properties. nih.gov

Scope and Academic Relevance of 2-Ethyl-2-methylmorpholine Research

This compound is a specific dialkyl-substituted morpholine that holds relevance primarily as a chemical intermediate and a scaffold for the synthesis of more complex molecules. Its structure features both an ethyl and a methyl group attached to the same carbon atom (C2) adjacent to the oxygen atom in the morpholine ring.

While direct research on the biological activity of this compound itself is limited in publicly available literature, its academic importance is demonstrated through its use as a building block in synthetic chemistry. The unique substitution pattern at the C2 position makes it a valuable precursor for creating derivatives with specific steric and electronic properties.

The academic and research interest in this compound and its closely related derivatives is evident in several areas:

Medicinal Chemistry : Derivatives of this compound are investigated for their potential as pharmacophores in drug design. For example, N-(3-cyano-1-phenylpropyl)-2-ethyl-2-methylmorpholine-4-carboxamide has been studied for its interactions with biological targets. The core structure is also found in more complex molecules like this compound-3-carbothioamide. nih.gov

Organic Synthesis : The compound serves as an intermediate in the synthesis of other organic molecules. The synthesis of related structures, such as 4-tert-butyl 2-ethyl 2-methylmorpholine-2,4-dicarboxylate, highlights its utility in building complex heterocyclic systems. chemicalbook.com

Industrial Chemistry : It is employed in the production of specialty chemicals.

The physical and chemical properties of this compound are foundational to its utility in these applications.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | uni.lubldpharm.com |

| Molecular Weight | 129.20 g/mol | bldpharm.com |

| IUPAC Name | This compound | uni.lu |

| SMILES | CCC1(CNCCO1)C | uni.lu |

| InChIKey | DMUXSRMSHNYAGZ-UHFFFAOYSA-N | uni.lu |

The study of such geminally disubstituted morpholines contributes to the broader understanding of structure-activity relationships (SAR) within this important class of heterocyclic compounds. e3s-conferences.org The development of synthetic routes to and the exploration of the reactivity of molecules like this compound are crucial for advancing the fields of medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7(2)6-8-4-5-9-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUXSRMSHNYAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311292 | |

| Record name | 2-Ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-64-3 | |

| Record name | 2-Ethyl-2-methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 2 Methylmorpholine and Analogues

Established Synthetic Pathways to Substituted Morpholines

Traditional methods for synthesizing the morpholine (B109124) scaffold have been well-documented, primarily relying on cyclization reactions and amine alkylation strategies. These foundational methods offer robust routes to a variety of substituted morpholines.

Cyclization Reactions in Morpholine Synthesis

Intramolecular cyclization is a common and effective strategy for constructing the morpholine ring. These reactions typically involve the formation of an ether linkage and a C-N bond from a linear precursor, often an amino alcohol derivative. A prevalent method involves the reaction of amino alcohols with α-halo acid chlorides, followed by cyclization and reduction to yield the desired substituted morpholine. thieme-connect.com This sequence allows for the synthesis of mono-, di-, and trisubstituted morpholines. thieme-connect.com

Another established approach is the acid-catalyzed cyclization of N-substituted diethanolamines. This dehydration reaction forms the morpholine ring, though it can be limited by the harsh conditions required. More contemporary methods have focused on metal-catalyzed intramolecular cyclizations, which often proceed under milder conditions and with greater control over the reaction's outcome. For instance, palladium-catalyzed hydroamination of aminoalkenes derived from aziridines and allylic alcohols provides a stereoselective route to 2,5-disubstituted morpholines. rsc.org

Multicomponent reactions, such as the Ugi reaction, also offer a pathway to highly substituted morpholines. This approach involves combining an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid (or its equivalent) to form an intermediate that can be subsequently cyclized to the morpholine ring. nih.gov Optimization of the cyclization step, often using a base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK), is crucial for achieving good yields. nih.gov

Table 1: Overview of Cyclization Strategies for Morpholine Synthesis

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Products | Reference(s) |

|---|---|---|---|---|

| Coupling-Cyclization-Reduction | Amino alcohols, α-halo acid chlorides | Not specified | Mono-, di-, and trisubstituted morpholines | thieme-connect.com |

| Ugi-Cyclization | Amine, aldehyde/ketone, isocyanide, azide | NaH or tBuOK for cyclization | Highly substituted morpholines | nih.gov |

| Palladium-Catalyzed Hydroamination | Carbamate-protected aziridines, unsaturated alcohols | Lewis acids (e.g., BF₃·OEt₂), Palladium catalyst | 2,5-disubstituted and 2,3,5-trisubstituted morpholines | rsc.org |

| Metal-Free Ring Opening/Closing | Aziridines, halogenated alcohols | Ammonium (B1175870) persulfate, KOH | 2- and 2,3-disubstituted morpholines | beilstein-journals.org |

Amine Alkylation Routes

Amine alkylation provides a direct method for synthesizing the morpholine ring by forming two C-N bonds. A classic example is the reaction of a primary amine with a bis(2-haloethyl) ether. However, this method can suffer from low yields and the formation of side products due to over-alkylation.

A more controlled and widely applicable approach involves the N-alkylation of amines with primary alcohols, which are considered excellent and readily available electrophiles. chinesechemsoc.org This transformation is challenging due to the difficulty of alcohol dehydroxylation. To overcome this, catalytic systems, such as those combining hydroiodic acid (HI) and sodium bisulfate (NaHSO₄), have been developed to facilitate the direct alkylation of amines with primary alcohols under more efficient conditions. chinesechemsoc.org This method has been successfully applied to the alkylation of various amines, including morpholine derivatives. chinesechemsoc.org

Self-limiting alkylation strategies have also emerged to overcome the classic challenge of overalkylation. acs.org One such method involves the use of N-aminopyridinium salts, which undergo monoalkylation via a highly nucleophilic pyridinium (B92312) ylide intermediate. After the initial alkylation, the resulting product is a less reactive nucleophile, thus preventing further reaction. acs.org

Contemporary Approaches for 2-Ethyl-2-methylmorpholine Synthesis

Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods. For a specifically substituted compound like this compound, these advanced strategies are crucial for controlling stereochemistry and improving sustainability.

Stereoselective Synthesis Strategies

The synthesis of morpholines with defined stereochemistry is of great interest, particularly for pharmaceutical applications. acs.org Several stereoselective methods have been developed to control the spatial arrangement of substituents on the morpholine ring.

One notable strategy is the copper-promoted oxyamination of alkenes. This reaction allows for the addition of an alcohol and an amine across a double bond, constructing the morpholine ring with high diastereoselectivity. nih.gov For example, the reaction of certain alkenols with amines in the presence of copper(II) 2-ethylhexanoate (B8288628) can produce 2-aminomethyl functionalized morpholines in good yields. nih.gov

Photocatalysis has also emerged as a powerful tool for the diastereoselective synthesis of substituted morpholines. acs.orgfigshare.com Using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid, morpholines can be synthesized from readily available starting materials with high yields and stereoselectivity. acs.orgfigshare.com This method allows for the creation of diverse substitution patterns, including complex tri- and tetra-substituted morpholines. acs.orgfigshare.com

Other approaches include the diastereoselective synthesis of 2- and 3-substituted morpholines starting from a tosyl-oxazetidine and α-formyl carboxylates, which proceeds via a morpholine hemiaminal intermediate. acs.org Additionally, palladium-catalyzed hydroamination has proven effective for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines, yielding the trans diastereomer with high selectivity. rsc.org

Table 2: Examples of Stereoselective Morpholine Synthesis

| Method | Key Features | Stereochemical Outcome | Reference(s) |

|---|---|---|---|

| Copper-Promoted Oxyamination | Intramolecular alcohol addition, intermolecular amine coupling across an alkene. | High diastereoselectivity for 2-aminomethyl morpholines. | nih.gov |

| Photocatalytic Annulation | Uses a visible-light photocatalyst, Lewis acid, and Brønsted acid. | High diastereoselectivity for 2-aryl morpholines. | acs.orgfigshare.com |

| Palladium-Catalyzed Hydroamination | Ring-opening of aziridines followed by intramolecular hydroamination. | trans-2,5-disubstituted morpholines as a single diastereomer. | rsc.org |

| Oxazetidine-Based Synthesis | Base-catalyzed reaction of tosyl-oxazetidine with α-formyl carboxylates. | Diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholines. | acs.org |

Green Chemistry Principles in Morpholine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. In morpholine synthesis, this translates to using non-toxic reagents, reducing waste, and employing catalytic methods. organic-chemistry.orgchemrxiv.orgchemrxiv.org

A significant advancement in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgchemrxiv.org This redox-neutral protocol uses inexpensive reagents and avoids toxic substances like chloroacetyl chloride and hydride reducing agents. The reaction proceeds cleanly to form a zwitterionic intermediate, which is then cyclized to the morpholine product under mild conditions. organic-chemistry.org This method is scalable and has been used to synthesize a wide variety of substituted morpholines. chemrxiv.orgchemrxiv.org

Dimethyl carbonate (DMC) is recognized as a green methylating agent due to its low toxicity and biodegradability. rsc.org It serves as a sustainable alternative to traditional methylating agents like methyl halides or dimethyl sulfate. The N-methylation of amines, including morpholine, using DMC has been extensively studied. rsc.orgnih.govyork.ac.ukasianpubs.org

The reaction of morpholine with DMC can yield N-methylmorpholine. asianpubs.org However, the reaction conditions, such as temperature and the choice of catalyst, are critical to achieving high yield and selectivity, as side reactions like N-carboxymethylation can occur. asianpubs.org

Various catalytic systems have been developed to improve the efficiency and selectivity of N-methylation with DMC. Ruthenium-based catalysts, for example, have been used for the reductive methylation of amines using DMC as the carbon source and molecular hydrogen as the reducing agent. rsc.org This method provides good to excellent yields of N-methylated amines. rsc.org Acid catalysts, including Lewis acids (e.g., FeCl₃, AlCl₃·6H₂O) and solid acids (e.g., silica (B1680970) sulfuric acid), have also been shown to effectively promote the methylation or carboxymethylation of amines with DMC. york.ac.ukresearchgate.net Zeolites, such as NaY faujasite, have been employed as efficient catalysts for the N-methylation of aliphatic amines with DMC, where careful removal of the CO₂ co-product is key to achieving high chemoselectivity for methylation over carbamate (B1207046) formation. unive.it

Table 3: Catalytic N-Methylation of Amines using Dimethyl Carbonate (DMC)

| Catalyst System | Substrate Type | Key Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Ru/Triphos complex (in situ) | Aromatic and aliphatic amines | Molecular hydrogen as reducing agent | Good to excellent yields of N-methylated tertiary amines. | rsc.org |

| Cu–Zr Bimetallic Nanoparticles | Aromatic and aliphatic amines | 180 °C, 4 hours | Selective conversion to N-methylated amines (up to 91% selectivity). | nih.gov |

| Lewis Acids (e.g., AlCl₃·6H₂O) | Aromatic amines | 150 °C under pressure | Highly selective monomethylation. | york.ac.ukresearchgate.net |

| Silica Sulfuric Acid | Primary aliphatic amines | 90 °C | Excellent conversion and selectivity for carboxymethylation. Reusable catalyst. | york.ac.ukresearchgate.net |

| NaY faujasite (Zeolite) | Primary aliphatic amines | Careful removal of CO₂ | Good overall yields (70-90%) of N-methyl and N,N-dimethyl amines. | unive.it |

C-Substitution Methodologies (e.g., Stannylamine Protocols)

The introduction of substituents at the carbon atoms of the morpholine ring is a critical challenge in the synthesis of complex, functionally diverse molecules. The Stannylamine Protocol (SnAP) has emerged as a powerful method for the C-substitution of morpholines. orgsyn.orgorgsyn.orgacs.org This protocol utilizes bespoke SnAP reagents, which are aminostannanes that can be readily prepared from simple starting materials like amino alcohols. orgsyn.orgorgsyn.org

The general approach involves the reaction of a SnAP reagent with an aldehyde to construct the morpholine ring with a specific substitution pattern. For instance, the synthesis of (±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine is achieved by reacting 1-((tributylstannyl)methoxy)propan-2-amine with 2-chloro-4-fluorobenzaldehyde (B1630644) in the presence of a copper (II) triflate catalyst and 2,6-lutidine. orgsyn.orgorgsyn.org The reaction proceeds at room temperature and provides the desired C-substituted morpholine in good yield. orgsyn.orgorgsyn.org

The versatility of the SnAP methodology allows for the synthesis of a wide array of C-substituted morpholines and other saturated N-heterocycles, including spirocyclic and bicyclic systems. acs.org The operational simplicity and the ability to precisely place substituents make this protocol highly valuable in medicinal chemistry and drug discovery. orgsyn.org

Table 1: Representative SnAP Reaction for C-Substituted Morpholine Synthesis orgsyn.orgorgsyn.org

| Reactants | Catalyst/Reagents | Solvent | Temperature | Product | Yield |

|---|

Intermediate Compound Derivatization in this compound Production

The synthesis of specifically substituted morpholines such as this compound can be achieved through the derivatization of key intermediate compounds. A common strategy involves the modification of a pre-formed morpholine scaffold. For example, the synthesis of 4-tert-butyl 2-ethyl 2-methylmorpholine-2,4-dicarboxylate demonstrates the introduction of methyl and ethyl groups onto a morpholine ring system. chemicalbook.com

In one reported synthesis, a morpholine-2-carboxylate derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate at the C-2 position. chemicalbook.com This intermediate can then be reacted with an electrophile, such as iodomethane, to introduce a methyl group. Subsequent functional group manipulations would be required to arrive at the target this compound.

Another approach to derivatization involves the N-alkylation of a morpholine precursor. For instance, the synthesis of N-methylmorpholine can be accomplished by reacting morpholine with dimethyl carbonate. asianpubs.org This method can be adapted for the introduction of other alkyl groups. The derivatization of chromone (B188151) intermediates through a Mannich reaction utilizing a morpholine derivative highlights another pathway where a morpholine-containing intermediate is further functionalized. nih.gov

The derivatization of hydroxycinnamic acids using N-methylmorpholine as a base to form activated mixed anhydrides showcases the role of morpholine derivatives as reagents in complex syntheses. researchgate.net These activated intermediates can then be reacted with various nucleophiles to produce a range of amides and esters. researchgate.net

Novel Reaction Conditions and Reagents in Synthesis

Recent advancements in synthetic methodology have focused on the development of novel reaction conditions and reagents to improve the efficiency, safety, and environmental impact of morpholine synthesis. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to produce highly substituted, unprotected morpholines. nih.gov This method allows for the construction of the morpholine ring in a single step from readily available starting materials. nih.gov

The use of greener reagents is another area of active research. For the N-alkylation of morpholines, diethyl carbonate has been investigated as a more environmentally benign alternative to traditional alkylating agents like alkyl halides. The reaction of 2-methylmorpholine (B1581761) with diethyl carbonate at elevated temperatures and pressures can produce 5-Ethyl-2-methylmorpholine.

Furthermore, the development of novel benzimidazolium salts with morpholine substituents as potential α-glucosidase inhibitors has led to new synthetic procedures. mdpi.com These syntheses often involve the quaternization of a 1,2-disubstituted benzimidazole (B57391) intermediate, demonstrating the integration of the morpholine moiety into complex molecular architectures under specific reaction conditions. mdpi.com The use of iodine in combination with polyethylene (B3416737) glycol (PEG-400) has also been reported as a novel protocol for the synthesis of chromone intermediates, which can then be derivatized with morpholine. nih.gov

Table 2: Comparison of Novel Reagents for Morpholine Synthesis

| Reagent/Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Copper(II) Triflate | Three-component reaction | High efficiency, good yields, readily available starting materials | nih.gov |

| Diethyl Carbonate | N-alkylation | Greener reagent, avoids hazardous byproducts | asianpubs.org |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Morpholine (B109124) Derivatives

Spectroscopy is a cornerstone in the structural analysis of morpholine compounds, providing detailed information on connectivity, stereochemistry, and dynamic processes like ring inversion.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For morpholine derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for assigning stereochemistry and studying conformational dynamics. researchgate.netnih.gov Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are often employed to establish through-bond and through-space correlations, providing unambiguous structural assignments. researchgate.net

The ¹³C NMR spectrum provides critical information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the morpholine ring are highly sensitive to the nature and orientation of substituents. cdnsciencepub.com In unsubstituted morpholine, the carbons adjacent to the oxygen (C-2, C-6) resonate at a different frequency than those adjacent to the nitrogen (C-3, C-5). cdnsciencepub.com

The introduction of substituents, such as a methyl or ethyl group, induces predictable shifts in the signals of nearby carbons. These substituent-induced chemical shifts (SCS) are generally additive and can be used to confirm the position and stereochemistry of the groups. cdnsciencepub.com For instance, an equatorial methyl group at the C-2 position in 2-methylmorpholine (B1581761) causes a downfield shift for the C-2 and C-3 carbons. cdnsciencepub.com In 2,2-disubstituted morpholines, the quaternary carbon (C-2) would show a characteristic shift, and the presence of both methyl and ethyl groups would influence the chemical shifts of all other ring carbons (C-3, C-5, C-6) in a predictable manner. The effects of methyl substitution at ring carbons are well-documented, with equatorial groups inducing downfield shifts on the adjacent carbons. cdnsciencepub.com

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Morpholines Note: This table is illustrative, based on data for related compounds. Actual values for 2-Ethyl-2-methylmorpholine may vary.

| Carbon Atom | Morpholine (ppm) cdnsciencepub.com | 2-Methylmorpholine (ppm) cdnsciencepub.com | Expected Range for this compound (ppm) |

|---|---|---|---|

| C-2 | 68.09 | ~73.0 | Quaternary, ~75-80 |

| C-3 | 46.74 | ~53.0 | ~50-55 |

| C-5 | 46.74 | ~46.0 | ~45-47 |

¹H NMR spectroscopy is crucial for studying the dynamic conformational behavior of the morpholine ring. At room temperature, the chair-to-chair ring inversion is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. rsc.org However, by using variable-temperature NMR studies, this inversion process can be slowed or "frozen out" at low temperatures. rsc.orgnih.gov

At these lower temperatures, separate signals for the axial and equatorial protons become visible, and their coupling constants can be measured. researchgate.net The analysis of these coupling constants helps confirm the chair conformation. The energy barrier for this ring inversion can be calculated from the coalescence temperature (the temperature at which the separate signals merge into a single broad peak). researchgate.net For N-substituted morpholines, this energy barrier has been found to be influenced by the electronic properties of the substituent. nih.gov In 2,2-disubstituted morpholines, the ring inversion dynamics would persist, though the equilibrium between the two possible chair conformers would be heavily biased.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the presence of key functional groups and determine the molecular weight and fragmentation pattern of a molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds within a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate. youtube.com For a secondary amine like this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region. youtube.com

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region from the ethyl and methyl groups and the ring methylenes.

C-O-C Stretch: A strong, characteristic absorption in the 1070-1150 cm⁻¹ region, indicative of the ether linkage. libretexts.org

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. wisc.edu In Electron Impact (EI-MS), the molecule is ionized, forming a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound (C₇H₁₅NO), the expected molecular weight is 129.20 g/mol . uni.lu The molecular ion often undergoes fragmentation, and the resulting fragments are detected. Common fragmentation pathways for morpholines include the loss of the substituents on the ring and cleavage of the ring itself.

Nuclear Magnetic Resonance (NMR) Methodologies for Stereochemical Assignment

X-ray Crystallography in Morpholine Stereochemistry Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unambiguous proof of molecular conformation and the relative stereochemistry of substituents. nih.gov Studies on various substituted morpholines have consistently used X-ray diffraction to confirm that the six-membered ring adopts a chair conformation. nih.govnih.gov

For substituted morpholines, X-ray analysis can definitively establish the configuration of stereocenters and the axial or equatorial positions of the substituents. For example, in the crystal structure of a 2,5-disubstituted morpholine, the relative cis or trans relationship of the substituents was unequivocally assigned via X-ray crystallography. nih.gov Similarly, crystallographic data for N-arylsulfonyl morpholines confirmed the chair conformation and the equatorial position of the bulky sulfonyl group. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related 2,2-disubstituted morpholines would be expected to show a distinct preference for one substituent in the axial position and the other in the equatorial position within the crystal lattice. rsc.orgrsc.org

Conformational Isomerism and Ring Dynamics of this compound

Like other saturated six-membered heterocycles, this compound exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the substitution at the C-2 position, two distinct chair conformers are possible through the process of ring inversion.

The two substituents at the C-2 position—a methyl group and an ethyl group—will occupy one axial and one equatorial position. The relative stability of the two possible chair conformers is determined by the steric bulk of these substituents. The A-value, a measure of the steric strain associated with placing a substituent in an axial position, is greater for an ethyl group than for a methyl group.

Consequently, the thermodynamically most stable conformer of this compound is the one where the bulkier ethyl group occupies the sterically less hindered equatorial position, and the smaller methyl group is in the axial position.

Table 2: Conformational Equilibrium in this compound

| Conformer | C-2 Methyl Position | C-2 Ethyl Position | Relative Energy | Population at Equilibrium |

| A (More Stable) | Axial | Equatorial | Lower | Major |

| B (Less Stable) | Equatorial | Axial | Higher | Minor |

These two conformers, A and B , are in a dynamic equilibrium through ring inversion. However, due to the difference in steric strain, the equilibrium will strongly favor conformer A . This conformational preference would be observable in low-temperature NMR experiments, where distinct signals for the two conformers could potentially be resolved and their population ratio determined.

Stereochemistry and Chirality of 2 Ethyl 2 Methylmorpholine

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of 2-Ethyl-2-methylmorpholine presents a considerable challenge due to the presence of a chiral center at the C-2 position. Achieving high levels of enantioselectivity and diastereoselectivity requires carefully designed synthetic strategies.

Control of Chirality at C-2 and C-6 Positions

Controlling the stereochemistry at the C-2 and C-6 positions of the morpholine (B109124) ring is paramount in synthesizing enantiomerically pure or diastereomerically enriched products. The introduction of substituents at these positions can be achieved through various methods, including asymmetric synthesis and chiral resolution. For instance, in the synthesis of related morpholine derivatives, the use of chiral auxiliaries or catalysts has proven effective in directing the stereochemical outcome. sciencenet.cn While specific methods for this compound are not extensively detailed in the provided results, general principles of asymmetric synthesis would apply. This could involve the use of chiral starting materials, chiral reagents, or asymmetric catalysis to favor the formation of one enantiomer over the other.

The stereochemistry of substituents on the morpholine ring significantly influences its conformational stability and binding affinity in chiral environments, which is a key consideration in enantioselective synthesis. For example, in the synthesis of other substituted morpholines, methods like catalytic asymmetric Henry reactions have been employed to create chiral centers with high enantioselectivity. rsc.org Such approaches could potentially be adapted for the synthesis of this compound.

Resolution Methods for Racemic Mixtures

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution methods are employed to separate them. Common techniques include:

Classical Resolution: This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. sciencenet.cn

Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. google.com

The choice of resolution method depends on the specific properties of the compound and the desired scale of separation. For many chiral compounds, kinetic resolution, where one enantiomer reacts faster than the other, is a powerful tool. google.com This can be achieved through chemical or enzymatic catalysis. sciencenet.cn

Influence of Substituents on Morpholine Stereochemistry and Conformation

The substituents on the morpholine ring, particularly at the C-2 position, have a profound impact on its stereochemistry and preferred conformation.

Steric Effects of Ethyl and Methyl Groups

The ethyl and methyl groups at the C-2 position of this compound introduce significant steric bulk. This steric hindrance influences the conformation of the morpholine ring, which typically adopts a chair-like conformation. The bulky substituents will preferentially occupy equatorial positions to minimize steric strain. cdnsciencepub.com The relative size and orientation of the ethyl and methyl groups will dictate the precise geometry of the ring and can affect its reactivity. bris.ac.uk The presence of multiple substituents can lead to complex conformational equilibria. cdnsciencepub.com

The steric hindrance caused by these alkyl groups can also play a role in directing the approach of reagents in chemical reactions, thereby influencing the stereochemical outcome of subsequent transformations. d-nb.infobeilstein-journals.org For instance, bulky groups can shield one face of the molecule, favoring attack from the less hindered side.

Stereochemical Implications in Reaction Pathways

The stereochemistry of this compound has significant implications for its behavior in chemical reactions. The chiral environment created by the C-2 substituents can influence the stereoselectivity of reactions occurring at other positions on the morpholine ring or at the nitrogen atom.

For example, in reactions involving the nitrogen atom, such as quaternization, the approach of the electrophile can be influenced by the steric bulk of the C-2 substituents. This can lead to the preferential formation of one diastereomer over the other. cdnsciencepub.com Similarly, if this compound is used as a chiral ligand or catalyst, its stereochemistry will be crucial in determining the enantioselectivity of the catalyzed reaction.

The conformational preferences of the morpholine ring, dictated by the steric interactions of the substituents, will also play a critical role in determining the transition state energies of various reactions, thereby influencing reaction rates and product distributions. cdnsciencepub.com

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Properties of the Morpholine (B109124) Nitrogen

The nitrogen atom in the 2-Ethyl-2-methylmorpholine ring possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical transformations, most notably quaternization and alkylation reactions.

Quaternization involves the reaction of the morpholine nitrogen with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This process is a fundamental reaction of tertiary amines. The stereochemical course of quaternization in morpholine systems has been a subject of interest. Studies on substituted morpholines have shown that the incoming alkyl group preferentially attacks from the axial position. cdnsciencepub.comcdnsciencepub.com This preference is determined using techniques like 13C-NMR spectroscopy with deuterated alkylating agents, which allows for the unambiguous determination of the product's configuration. cdnsciencepub.comcdnsciencepub.com The resulting product ratios can be used to determine the free energy differences of the reaction. cdnsciencepub.comcdnsciencepub.com While direct studies on this compound are not extensively detailed in the provided results, the principles established for other substituted morpholines, such as phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), provide a strong basis for predicting its behavior. cdnsciencepub.comcdnsciencepub.com The presence of substituents on the morpholine ring, such as the ethyl and methyl groups at the C2 position, can influence the rate and stereoselectivity of the quaternization reaction. For instance, N-alkylation of a benzimidazole (B57391) derivative with a morpholine substituent has been shown to proceed to form a quaternary salt. mdpi.com

It has been established that most tertiary amines with a stereogenic nitrogen center undergo rapid racemization at room temperature, making the quaternization of these amines under dynamic kinetic resolution a feasible approach for creating configurationally stable ammonium ions. acs.org

Alkylation of the morpholine nitrogen can also be achieved using greener reagents like dimethyl carbonate (DMC). asianpubs.orgtandfonline.comresearchgate.net The N-methylation of morpholine with DMC has been shown to be an effective method for producing N-methylmorpholine. asianpubs.orgresearchgate.netasianpubs.org The reaction typically proceeds by heating the morpholine with DMC, and it can be carried out with or without a catalyst. tandfonline.comresearchgate.net The reaction mechanism is believed to involve the initial methoxycarbonylation of the morpholine nitrogen, followed by a subsequent methylation step. researchgate.net The yield and selectivity of the N-methylated product are influenced by reaction conditions such as temperature and the molar ratio of the reactants. asianpubs.org For instance, higher temperatures (≥ 140 ºC) have been found to be beneficial for the methylation of morpholine with DMC. asianpubs.org While these studies focus on the parent morpholine, the principles are directly applicable to this compound, which would be expected to undergo a similar N-methylation process with dimethyl carbonate.

Table 1: Alkylation of Morpholine with Dimethyl Carbonate

| Reactant | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield of N-Methylmorpholine (%) | Selectivity of N-Methylmorpholine (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Dimethyl Carbonate | ≥ 140 | 8 | 83 | 86 | asianpubs.org |

Catalytic Activity and Role as a Base in Organic Reactions

Tertiary amines, including this compound, are widely used as catalysts and bases in various organic reactions, most notably in the formation of polyurethanes. poliuretanos.com.brekb.eggvchem.com Their catalytic activity is primarily attributed to the basicity of the nitrogen atom and the steric environment around it. bdmaee.netl-i.co.uk

In polyurethane synthesis, tertiary amine catalysts accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. l-i.co.ukresearchgate.net Two primary mechanisms have been proposed for this catalysis:

Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive zwitterionic intermediate. This intermediate is then attacked by the alcohol (polyol), leading to the formation of the urethane and regeneration of the amine catalyst. bdmaee.net

General Base Catalysis (Farkas Mechanism): The amine catalyst forms a complex with the alcohol through hydrogen bonding, increasing the nucleophilicity of the alcohol. poliuretanos.com.bracs.org This activated alcohol then reacts with the isocyanate. poliuretanos.com.br The basicity of the amine is a predominant factor in this mechanism. poliuretanos.com.br

Computational studies on the reaction of phenyl isocyanate with butan-1-ol in the presence of morpholine and 4-methylmorpholine (B44366) have provided further insight into the catalytic cycle. nih.govresearchgate.net The proposed mechanism involves the formation of a reactant complex, followed by the formation of a zwitterionic intermediate and subsequent proton transfer to yield the urethane product. nih.govresearchgate.net These studies indicate that the catalytic activity is related to the proton affinity of the amine catalyst. nih.govresearchgate.net

The steric environment around the nitrogen atom in a tertiary amine catalyst plays a crucial role in its catalytic activity. bdmaee.netpoliuretanos.com.br Increased steric hindrance can impede the access of the nitrogen's lone pair to the reactants, thereby reducing the reaction rate. bdmaee.netacs.orgsemanticscholar.org In the case of this compound, the presence of the ethyl and methyl groups at the 2-position introduces significant steric bulk compared to simpler morpholines like N-methylmorpholine. researchgate.netgoogle.com

Table 2: Factors Influencing Catalytic Activity of Tertiary Amines

| Factor | Effect on Catalytic Activity | Reference |

|---|---|---|

| Basicity (pKa) | Higher basicity generally increases activity. | gvchem.combdmaee.net |

| Steric Hindrance | Increased steric hindrance generally decreases activity by impeding access to the nitrogen atom. | bdmaee.netl-i.co.uk |

| Electronic Effects | Electron-donating groups increase basicity and activity; electron-withdrawing groups decrease them. | gvchem.com |

Cycloaddition Reactions Involving Morpholine Derivatives

Morpholine derivatives, particularly enamines formed from morpholine and ketones, are valuable synthons in cycloaddition reactions for the construction of carbo- and heterocyclic rings. researchgate.netresearchgate.net These reactions include [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions.

Enamines derived from morpholine can undergo [2+2] cycloaddition reactions with electrophilic alkenes and alkynes. asianpubs.orgoup.com For instance, the reaction of 1-(N-morpholinyl)cyclohexene with methyl acetylenecarboxylate can yield a cyclobutene (B1205218) product, which may undergo subsequent ring expansion depending on the solvent polarity. asianpubs.org

Morpholine enamines also participate in [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.netnih.govfigshare.com They can act as the diene component in reactions with electron-deficient dienophiles. For example, morpholine enamines have been shown to react with 1,2,4,5-tetrazines in a Lewis acid-promoted N1/N4 1,4-cycloaddition to produce 1,2,4-triazines. nih.gov The reactivity and regioselectivity of these reactions are influenced by the structure of the enamine and the reaction conditions. nih.gov

Furthermore, morpholine derivatives can be involved in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgnih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org For example, azomethine ylides can undergo cycloaddition with various dipolarophiles, and while direct examples with this compound are not specified, the general reactivity patterns of morpholine derivatives suggest its potential participation in such transformations. nih.govmdpi.com Carbonyl ylides also undergo 1,3-dipolar cycloadditions with various dipolarophiles to form oxacycles. nsc.ru

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Methyl iodide |

| Phendimetrazine |

| 3,4-dimethyl-2-phenylmorpholine |

| Dimethyl carbonate |

| N-methylmorpholine |

| Dimethylcyclohexylamine |

| 1-(N-morpholinyl)cyclohexene |

| Methyl acetylenecarboxylate |

| 1,2,4,5-tetrazines |

| 1,2,4-triazines |

| Phenyl isocyanate |

| Butan-1-ol |

Derivatization Reactions at Carbon Atoms

The chemical reactivity of the carbon atoms within the this compound ring system is a critical aspect of its chemistry, dictating its utility as a scaffold in the synthesis of more complex molecules. The presence of both an ethyl and a methyl group at the C2 position introduces significant steric hindrance, which influences the accessibility and reactivity of the adjacent positions. Functionalization of the carbon atoms of the morpholine ring can lead to a diverse array of derivatives with potentially unique properties.

Computational and Theoretical Studies

Intermolecular Interactions and Complex Formation

Computational and theoretical investigations into the specific intermolecular interactions and complex formation of 2-Ethyl-2-methylmorpholine are not extensively available in the current scientific literature. However, by examining the structural features of the molecule and drawing parallels with computational studies on the parent morpholine (B109124) ring and its other derivatives, a qualitative and theoretical understanding of its interaction potential can be established. The primary forces governing the interactions of this compound with other molecules are expected to be hydrogen bonding and van der Waals forces.

The morpholine moiety of this compound contains two potential sites for intermolecular interactions: the nitrogen and oxygen heteroatoms. The oxygen atom, with its lone pairs of electrons, is a potential hydrogen bond acceptor. In computational and crystallographic studies of morpholine and its salts, the oxygen atom has been shown to participate in C—H⋯O interactions. For instance, in the crystal structure of morpholine, weak C—H⋯O interactions are observed ed.ac.uk. Similarly, in complexes containing morpholine derivatives, the morpholine oxygen atom can form hydrogen bonds with water molecules researchgate.net. Therefore, it is highly probable that the oxygen atom of this compound can act as a hydrogen bond acceptor in the presence of suitable donor molecules.

The nitrogen atom in this compound is tertiary, meaning it is bonded to three carbon atoms (one in the ring, the ethyl group, and the methyl group) and does not have a hydrogen atom attached. Consequently, unlike the parent morpholine which can act as a hydrogen bond donor through its N-H group ed.ac.uk, this compound cannot. However, the nitrogen atom does possess a lone pair of electrons and can function as a hydrogen bond acceptor, although its accessibility may be sterically hindered by the adjacent ethyl and methyl groups.

While specific data on complex formation involving this compound is scarce, the presence of heteroatoms with lone pairs suggests the potential for coordination with metal ions. The nitrogen and oxygen atoms could theoretically act as ligands in the formation of metal complexes. However, the steric bulk of the ethyl and methyl groups at the 2-position might influence the coordination geometry and stability of such complexes.

To illustrate the types of non-covalent interactions that this compound is expected to participate in, the following table summarizes the potential interactions and the molecular features responsible. It is important to note that the energetic parameters presented are typical values for such interactions and are not derived from specific computational studies on this compound.

| Interaction Type | Donor/Acceptor Site on this compound | Interacting Partner (Example) | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | Oxygen Atom (Acceptor) | Water (Donor) | 3 - 7 |

| Hydrogen Bond | Nitrogen Atom (Acceptor) | Methanol (Donor) | 2 - 5 |

| C—H⋯O Interaction | Ring C-H (Donor) | Acetone (Acceptor Oxygen) | 0.5 - 2 |

| van der Waals | Ethyl and Methyl Groups | Non-polar solvent (e.g., Hexane) | 0.1 - 1.5 |

Applications in Advanced Materials and Industrial Chemistry Excluding Biomedical

Catalytic Applications Beyond Polymerization

While specific catalytic applications of 2-Ethyl-2-methylmorpholine are not extensively documented, the broader class of substituted morpholines has been investigated for its potential in organocatalysis. The presence of a sterically hindered tertiary amine nitrogen atom suggests a role as a non-nucleophilic organic base.

The catalytic activity of morpholine (B109124) derivatives in enamine catalysis is influenced by the structure of the morpholine ring. The presence of the oxygen atom and the pyramidalization of the nitrogen atom can decrease the nucleophilicity of the corresponding enamine, making them less reactive than catalysts based on other cyclic amines like pyrrolidine (B122466) frontiersin.org.

However, strategic substitution on the morpholine ring can overcome these limitations. Research into chiral morpholine organocatalysts has shown that derivatives with specific substitutions can be highly effective. For instance, morpholine-based catalysts with a carboxylic acid function at the C-2 position and a sterically hindered group at the C-5 position have demonstrated remarkable efficiency and stereocontrol in the 1,4-addition reaction between aldehydes and nitroolefins frontiersin.orgnih.gov. In such systems, a simpler morpholine derivative, N-methylmorpholine (NMM), is often used as an auxiliary base to ensure the catalytic amine is in its free, active form frontiersin.orgnih.gov. The structure of this compound, with its bulky ethyl and methyl groups adjacent to the ether oxygen, provides significant steric hindrance, which could be advantageous in reactions requiring a non-nucleophilic base to prevent side reactions.

The primary application for catalytically active morpholines is in carbon-carbon bond-forming reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key transformation where morpholine-based organocatalysts have been successfully employed frontiersin.org. Despite the inherent challenges of using morpholine enamines, tailored catalysts have achieved excellent yields, high diastereoselectivity, and good to excellent enantioselectivity with catalyst loadings as low as 1 mol% frontiersin.org. These findings suggest that while the morpholine scaffold is generally less reactive, it can be engineered for high performance in specific chemical transformations.

Structure-Directing Agent (SDA) for Zeolite Synthesis

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that are critical to their function in catalysis, separation, and ion exchange. The synthesis of zeolites with specific framework topologies is often guided by the use of Organic Structure-Directing Agents (OSDAs) nih.govmdpi.com. These organic molecules, typically organic cations, act as templates around which the inorganic zeolite framework assembles during hydrothermal synthesis mdpi.com.

The size, shape, charge, and conformational flexibility of an OSDA molecule are critical factors that direct the formation of specific pore and channel systems within the zeolite crystal nih.govmdpi.com. Although no studies explicitly report the use of this compound as an OSDA, its molecular characteristics are relevant to the principles of OSDA design. As a tertiary amine, it can be protonated or quaternized to form a cation that can balance the negative charge of the aluminosilicate (B74896) framework. Its specific dimensions and steric bulk, conferred by the ethyl and methyl groups at the C-2 position, could potentially direct the formation of novel zeolite topologies. The design and computational screening of OSDAs is an active area of research aimed at synthesizing zeolites with desired properties for specific applications, such as energy-efficient separations researchgate.nettitech.ac.jp.

Component in Ionic Liquids and Related Electrolyte Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them suitable as electrolytes in energy storage devices rsc.orgresearchgate.net. This compound, as a tertiary amine, can serve as a precursor for the synthesis of morpholinium-based cations for ILs. This is achieved through quaternization, a reaction where the nitrogen atom is alkylated to create a stable positive charge rsc.org.

Morpholinium-based ILs are a subject of interest due to their favorable properties, which include potentially wider electrochemical stability windows and enhanced ionic conductivity, partly attributed to the ether oxygen in the morpholine ring rsc.org. By pairing the resulting 2-ethyl-2-methyl-N-alkylmorpholinium cation with various anions (e.g., acetate (B1210297), bis(trifluoromethylsulfonyl)imide [TFSI]), a wide range of ILs with tunable physicochemical properties can be synthesized kisti.re.krrsc.org. These materials are investigated as electrolytes in devices like electrochemical double-layer capacitors alfa-chemistry.com.

The transport properties of an IL, such as ionic conductivity and viscosity, are crucial for its performance as an electrolyte. These properties are determined by the structure of both the cation and the anion. Studies on N-ethyl-N-methylmorpholinium ([EMMOR]) ILs provide insight into how the morpholinium core influences these characteristics. The transport properties of two [EMMOR]-based ILs are presented below.

| Ionic Liquid | Anion | Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) |

|---|---|---|---|---|

| [EMMOR][AcO] | Acetate | 298.15 | 1.0776 | 167.9 |

| [EMMOR][AcO] | Acetate | 323.15 | 1.0592 | 41.6 |

| [EMMOR][AcO] | Acetate | 348.15 | 1.0409 | 16.1 |

| [EMMOR][Pro] | Propionate (B1217596) | 298.15 | 1.0511 | 246.3 |

| [EMMOR][Pro] | Propionate | 323.15 | 1.0333 | 56.0 |

| [EMMOR][Pro] | Propionate | 348.15 | 1.0155 | 20.4 |

Table 1: Thermophysical properties of N-ethyl-N-methylmorpholinium ([EMMOR]) based ionic liquids with acetate ([AcO]) and propionate ([Pro]) anions at various temperatures kisti.re.kr.

Role as a Solvent or Intermediate in Chemical Processes

Substituted morpholines are valuable compounds in industrial organic synthesis. Morpholine and its derivatives, such as N-ethylmorpholine, are used as intermediates in the manufacturing of rubber chemicals (e.g., delayed-action accelerators), pharmaceuticals, and corrosion inhibitors nih.govamines.com. Given its structure as a substituted morpholine, this compound can be considered a potential building block for the synthesis of more complex molecules in medicinal and materials chemistry nih.gov.

While its direct application as a bulk industrial solvent is not widely reported, its chemical nature—a polar, aprotic liquid—makes it a candidate for replacing more hazardous solvents in certain applications mdpi.com. Its basicity allows it to function as an acid scavenger in reactions that produce acidic byproducts. Furthermore, methods have been developed for the extraction and recovery of related compounds like N-ethylmorpholine from industrial wastewater, indicating their use in processes where recovery and recycling are economically and environmentally important google.com.

Precursor to Oxidizing Agents (e.g., N-oxide derivatives)

In the realm of industrial and materials chemistry, the transformation of tertiary amines into their corresponding N-oxide derivatives represents a significant route to powerful yet selective oxidizing agents. While direct and extensive research on this compound N-oxide is not widely available in published literature, its structural analogy to the well-documented and commercially significant N-Methylmorpholine N-oxide (NMO) allows for a scientifically grounded exploration of its potential role and applications as a precursor to an oxidizing agent. The principles governing the synthesis and reactivity of NMO serve as a strong predictive framework for the behavior of this compound and its N-oxide derivative.

The conversion of a tertiary amine, such as this compound, to its N-oxide is typically achieved through oxidation. A common and industrially viable method involves the reaction of the parent amine with hydrogen peroxide. For instance, processes have been developed for the synthesis of N-methylmorpholine oxide by reacting N-methylmorpholine with aqueous hydrogen peroxide, sometimes in a carbon dioxide atmosphere to yield a product with very low levels of nitrosamine (B1359907) impurities google.comgoogleapis.comgoogleapis.com. This method is known to be efficient, leading to a substantially quantitative conversion to the N-oxide google.com. The general reaction scheme for the formation of an N-oxide from its corresponding tertiary amine is a well-established chemical transformation.

Once formed, amine oxides like the putative this compound N-oxide are valuable oxidants. Their utility is most prominently demonstrated in their role as co-oxidants in transition metal-catalyzed oxidation reactions. This approach is a cornerstone of modern organic synthesis, allowing for the use of expensive and often toxic metal catalysts in only catalytic amounts. The N-oxide serves as the stoichiometric oxidant, regenerating the active, higher oxidation state of the metal catalyst after it has been reduced by the substrate. This catalytic cycle is a hallmark of green chemistry principles, minimizing waste and improving atom economy.

The most prevalent application of this concept is seen with N-Methylmorpholine N-oxide (NMO), which is frequently paired with catalysts like osmium tetroxide (OsO₄) and tetrapropylammonium (B79313) perruthenate (TPAP). wikipedia.orgorganic-chemistry.org These systems are highly effective for a range of oxidative transformations.

A classic example is the Upjohn dihydroxylation, where alkenes are converted to vicinal diols using a catalytic amount of OsO₄ with a stoichiometric amount of NMO. wikipedia.orgresearchgate.net The NMO re-oxidizes the reduced osmium species (Os(VI)) back to its active Os(VIII) state, allowing the catalytic cycle to continue. This avoids the need for stoichiometric quantities of the highly toxic and volatile osmium tetroxide. Similarly, NMO is a crucial co-oxidant in the Sharpless asymmetric dihydroxylation, a powerful method for creating chiral diols.

The combination of TPAP and NMO is another versatile system used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.orgresearchgate.net In these reactions, NMO regenerates the active ruthenium(VII) species of the TPAP catalyst. Research has demonstrated that this method is mild and highly effective for a wide range of substrates. For instance, the direct conversion of primary alcohols to carboxylic acids can be achieved using TPAP as the catalyst, where NMO monohydrate acts as both the co-oxidant and a stabilizer for the intermediate aldehyde hydrate (B1144303) organic-chemistry.org.

The application of N-oxides extends to other oxidative processes as well. They have been used in the oxidative cleavage of olefins to yield carbonyl compounds in the presence of OsO₄ organic-chemistry.org. The effectiveness of N-oxides as secondary oxidants in these catalytic systems is well-documented, providing high yields and selectivity under mild reaction conditions.

The research findings for NMO-based oxidation systems provide a strong basis for predicting the utility of this compound N-oxide. The electronic and steric environment of the N-oxide functional group in this compound N-oxide would be very similar to that in NMO, suggesting it would be a competent co-oxidant in analogous catalytic systems. The detailed research into NMO's applications offers a roadmap for the potential uses of other morpholine-based N-oxides in advanced materials and industrial chemistry.

Research Findings on N-Methylmorpholine N-oxide (NMO) as a Representative Co-oxidant

| Catalyst | Substrate | Product | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Osmium Tetroxide (catalytic) | Alkenes | Vicinal Diols | Acetone/water solvent | High | wikipedia.org |

| Tetrapropylammonium Perruthenate (TPAP) | Primary Alcohols | Aldehydes | Molecular sieves, CH₂Cl₂ | High | researchgate.net |

| Tetrapropylammonium Perruthenate (TPAP) | Primary Alcohols | Carboxylic Acids | NMO monohydrate, CH₂Cl₂ | High | organic-chemistry.org |

| Osmium Tetroxide (catalytic) | Olefins | Carbonyl Compounds (cleavage) | 2,6-Lutidine, acetone/water | Good | organic-chemistry.org |

| Osmium Tetroxide (catalytic) | Monoterpenes | Diols | Stoichiometric NMO | 70-91 | researchgate.net |

Future Directions and Emerging Research Opportunities

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. uwindsor.ca For 2-ethyl-2-methylmorpholine, which possesses a quaternary stereocenter at the C2 position, the development of stereoselective synthetic methods is a critical research avenue. While methods for the synthesis of other substituted morpholines have been reported, the creation of a chiral center at a 2,2-disubstituted position presents a unique challenge. acs.orgnih.govbeilstein-journals.orgnih.gov

Future research will likely focus on organocatalytic and metal-catalyzed asymmetric reactions to produce enantiomerically pure forms of this compound. Inspired by recent successes in the synthesis of other chiral 2,2-disubstituted morpholines, researchers may explore strategies such as organocatalytic enantioselective chlorocycloetherification. rsc.orgrsc.org This method has proven effective for creating similar quaternary stereocenters in morpholine (B109124) rings with high yields and enantioselectivities.

Another promising approach is the stereoselective reduction of an oxocarbenium ion intermediate, which can be generated from an appropriate keto alcohol precursor. acs.org This strategy has been successfully applied to the synthesis of various substituted morpholines with excellent diastereoselectivities. acs.org Adapting these methodologies to substrates that would yield this compound could provide a reliable route to its chiral forms. The development of such methods is crucial for investigating the potential stereospecific interactions of this compound in biological systems and for its application as a chiral auxiliary or ligand in asymmetric synthesis.

Exploration of New Catalytic Applications

The morpholine core is a versatile scaffold for the design of organocatalysts and ligands for metal-catalyzed reactions. beilstein-journals.orgnih.gov While the catalytic potential of this compound itself has not been extensively reported, its structural features suggest several promising areas for future investigation. The presence of a secondary amine makes it a candidate for enamine and iminium ion catalysis, similar to other morpholine-based organocatalysts. nih.gov

Future research could involve the synthesis of derivatives of this compound that are tailored for specific catalytic applications. For instance, the introduction of additional functional groups could enhance its catalytic activity or selectivity in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. The steric hindrance provided by the ethyl and methyl groups at the C2 position could also be exploited to influence the stereochemical outcome of catalytic transformations.

Furthermore, this compound could serve as a bidentate ligand in metal-catalyzed reactions, coordinating to a metal center through its nitrogen and oxygen atoms. taltech.ee The specific steric and electronic properties conferred by the 2,2-disubstitution could lead to novel reactivity and selectivity in a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. For this compound, advanced computational studies can provide valuable insights into its conformational preferences, reactivity, and role in directing chemical selectivity. The conformational flexibility of the morpholine ring is a key determinant of its properties, and the presence of substituents at the C2 position is expected to have a significant impact. nih.govacs.org

Future research in this area will likely employ high-level quantum mechanical calculations to explore the potential energy surface of this compound. These studies can identify the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with other chemical species, such as substrates in a catalytic reaction or biological receptors.

Moreover, computational modeling can be used to investigate the transition states of reactions involving this compound, either as a reactant, catalyst, or ligand. This can help to elucidate the origin of stereoselectivity in reactions where it is used as a chiral auxiliary or to predict its reactivity in various chemical transformations. Such computational insights can guide the rational design of new experiments and accelerate the discovery of novel applications for this compound. The application of computational analysis to other morpholine-containing compounds has already demonstrated its utility in understanding structure-activity relationships. nih.gov

Integration into Novel Material Architectures

The unique chemical structure of this compound makes it an interesting candidate for incorporation into novel material architectures. The field of polymer and materials science is continually seeking new building blocks to create materials with tailored properties. e3s-conferences.org While research in this area is still in its early stages, several potential avenues can be explored.

One promising direction is the use of this compound as a monomer or a precursor to a monomer for polymerization reactions. Its bifunctional nature, with a reactive secondary amine and the potential for functionalization at other positions, could allow for the synthesis of novel polymers with unique thermal, mechanical, and chemical properties. For example, it could be incorporated into polyamides, polyimides, or other high-performance polymers.

Another area of interest is the use of this compound as a modifying agent for existing polymers or materials. Its ability to act as a curing agent, stabilizer, or cross-linking agent could be investigated in the context of producing advanced resins and composites. e3s-conferences.org The structural similarity to 2-ethyl-2-oxazoline, a monomer used to produce biocompatible polymers, suggests that materials derived from this compound might also have applications in the biomedical field. warwick.ac.ukreading.ac.ukrsc.orgvt.eduresearchgate.netrsc.orghelsinki.fi

Investigations into Sustainable Synthesis and Utilization

In line with the growing emphasis on green chemistry, the development of sustainable methods for the synthesis and utilization of this compound is a critical future direction. Traditional methods for the synthesis of morpholines can be inefficient or rely on harsh reagents. chemrxiv.orgchemrxiv.orgnih.gov

Future research will likely focus on developing environmentally benign synthetic routes to this compound. This could involve the use of greener solvents, catalysts, and starting materials. For example, recent advancements in the synthesis of morpholines have explored the use of ethylene (B1197577) sulfate (B86663) as a less hazardous alternative to traditional alkylating agents. chemrxiv.orgchemrxiv.orgnih.gov Multicomponent reactions, which offer high atom economy and reduce the number of synthetic steps, are also a promising avenue for the sustainable production of morpholine derivatives. iau.ir

In addition to sustainable synthesis, the utilization of this compound in environmentally friendly applications is another important research area. This could include its use as a recyclable catalyst or in the development of biodegradable materials. By focusing on the entire life cycle of the compound, from its synthesis to its final application, researchers can ensure that the benefits of this unique molecule are realized in a sustainable manner.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethyl-2-methylmorpholine relevant to experimental design?

- Methodological Answer : Prioritize determining properties such as boiling point, solubility in polar/non-polar solvents, and pKa using techniques like nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and differential scanning calorimetry (DSC) for thermal stability. These properties guide solvent selection, reaction conditions, and storage protocols. For reproducibility, document measurement conditions (e.g., temperature, pressure) and calibrate instruments against certified standards .

Q. How can researchers optimize synthetic routes for this compound in laboratory settings?

- Methodological Answer : Compare methods such as nucleophilic substitution of morpholine derivatives or reductive amination of ketones. Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature) and quantify yield improvements. Monitor side reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reference pharmacopeial guidelines for reagent purity thresholds (e.g., USP standards) to ensure synthetic reliability .

Q. What analytical techniques are most suitable for characterizing this compound purity and structural integrity?

- Methodological Answer : Employ tandem techniques: Fourier-transform infrared spectroscopy (FTIR) for functional group identification, HPLC for quantitative purity assessment, and X-ray crystallography for stereochemical confirmation. Validate methods using spiked samples to assess detection limits and matrix effects. Cross-reference spectral libraries (e.g., PubChem) to minimize misidentification .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields or thermodynamic data for this compound?

- Methodological Answer : Conduct a reproducibility study under standardized conditions (e.g., IUPAC-recommended protocols). Apply statistical tools like Grubbs’ test to identify outliers and ANOVA to assess inter-laboratory variability. Cross-validate data with independent techniques (e.g., calorimetry vs. computational Gibbs free energy calculations). For unresolved conflicts, propose a meta-analysis framework to evaluate study biases (e.g., unaccounted moisture in reactions) .

Q. What strategies are effective for isolating this compound from complex reaction mixtures without altering its stereochemistry?

- Methodological Answer : Use pH-selective extraction (e.g., basifying to protonate amines) followed by fractional distillation. For enantiomeric preservation, employ chiral stationary phases in preparative HPLC. Validate isolation efficacy via circular dichroism (CD) spectroscopy and compare retention times against chiral standards. Document solvent recycling protocols to minimize environmental impact .

Q. How can multivariate analysis be applied to study solvent effects on this compound stability?

- Methodological Answer : Design a response surface methodology (RSM) experiment varying solvent polarity, dielectric constant, and proticity. Measure degradation kinetics via UV-Vis spectroscopy and model interactions using partial least squares regression (PLSR). Include control experiments (e.g., inert atmosphere vs. ambient conditions) to isolate solvent-specific effects. Report confidence intervals for predictive models .

Q. What meta-analytical approaches reconcile conflicting toxicity findings across studies on this compound?

- Methodological Answer : Systematically aggregate data using PRISMA guidelines, categorizing studies by model organism, exposure duration, and endpoints (e.g., LD50 vs. oxidative stress markers). Perform subgroup analysis to identify confounding variables (e.g., impurity profiles). Use funnel plots to detect publication bias and Egger’s regression to quantify its impact. Propose harmonized testing protocols (e.g., OECD guidelines) for future studies .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational (e.g., DFT calculations), and literature data to resolve conflicts. For example, discrepancies in reaction mechanisms can be tested via isotopic labeling or kinetic isotope effects .

- Ethical Documentation : Align data management plans (DMPs) with FAIR principles, specifying repositories for raw spectra and reaction logs. Use version-control systems (e.g., Git) to track methodological adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products